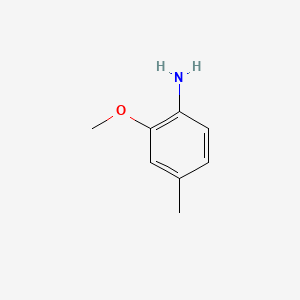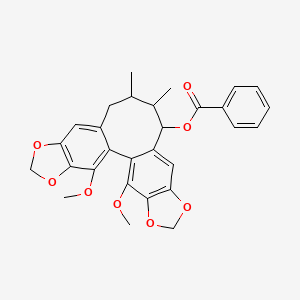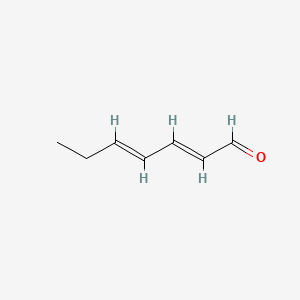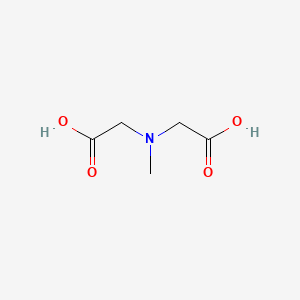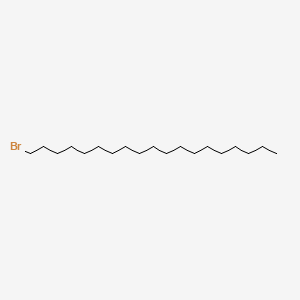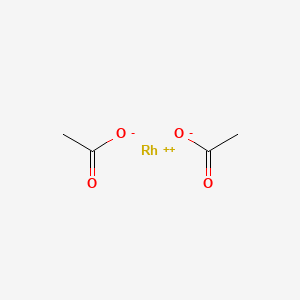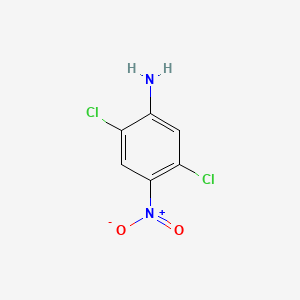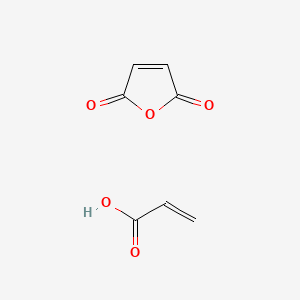
Dicyclohexyl disulfide
概述
描述
Dicyclohexyl disulfide: is an organic compound with the molecular formula C12H22S2 . It belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive structure, where two cyclohexyl groups are connected by a disulfide bond. It is used in various chemical processes and has applications in different fields, including industrial and scientific research .
生化分析
Biochemical Properties
Dicyclohexyl disulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a reducing agent, where it can break disulfide bonds in proteins, leading to changes in protein structure and function. This compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are involved in maintaining the redox balance within cells. These interactions are crucial for the regulation of cellular redox states and the prevention of oxidative stress .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of redox-sensitive transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These transcription factors play essential roles in regulating gene expression related to inflammation, immune response, and cell proliferation. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form and break disulfide bonds. This compound can interact with cysteine residues in proteins, leading to the formation of mixed disulfides. These interactions can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. For example, this compound can inhibit the activity of protein tyrosine phosphatases by forming disulfide bonds with the active site cysteine residues, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause oxidative stress in cells, leading to changes in cellular function and viability. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in the accumulation of reactive oxygen species and the activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can induce toxicity and adverse effects, such as liver damage and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to redox regulation and detoxification. It interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play essential roles in the metabolism and detoxification of xenobiotics. These interactions can influence metabolic flux and the levels of metabolites within cells. Additionally, this compound can affect the balance of reduced and oxidized glutathione, which is critical for maintaining cellular redox homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound can be influenced by its interactions with specific transporters, such as organic anion-transporting polypeptides and multidrug resistance-associated proteins. These interactions can affect the bioavailability and efficacy of this compound in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its role in regulating cellular redox states and maintaining cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: Dicyclohexyl disulfide can be synthesized through several methods. One common method involves the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent. The reaction mixture is then acidified and neutralized to recover sodium chloride . Another method involves the use of organic alcohol as a cosolvent, where sodium disulfide solution reacts with chlorocyclohexane under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous and circular usage of the water phase to enhance yield and achieve energy savings. This method also aims to reduce environmental impact by minimizing waste and emissions .
化学反应分析
Types of Reactions: Dicyclohexyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the metathesis reaction, where disulfide bonds are exchanged between molecules. This reaction is often catalyzed by N-heterocyclic carbenes (NHCs) under mild conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces thiols .
科学研究应用
Dicyclohexyl disulfide has a wide range of applications in scientific research:
Biology: In biological studies, this compound is used to investigate the role of disulfide bonds in protein folding and stability.
作用机制
The mechanism of action of dicyclohexyl disulfide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of mixed disulfides. This interaction can affect the structure and function of proteins, influencing various biochemical pathways .
相似化合物的比较
Dicyclohexyl sulfide: Similar to dicyclohexyl disulfide but contains a single sulfur atom instead of a disulfide bond.
Cyclohexyl disulfide: Contains two cyclohexyl groups connected by a disulfide bond, similar to this compound.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of two cyclohexyl groups connected by a disulfide bond imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo metathesis and phosphorylation reactions under mild conditions further distinguishes it from other disulfides .
属性
IUPAC Name |
(cyclohexyldisulfanyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAQPXNQDBHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SSC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047628 | |
| Record name | Dicyclohexyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Dicyclohexyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
162.00 to 163.00 °C. @ 6.00 mm Hg | |
| Record name | Dicyclohexyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; slightly soluble in alcohol; soluble in fat | |
| Record name | Dicyclohexyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.042-1.049 | |
| Record name | Dicyclohexyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000554 [mmHg] | |
| Record name | Dicyclohexyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2550-40-5 | |
| Record name | Dicyclohexyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, dicyclohexyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOHEXYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G1A0K504Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICYCLOHEXYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclohexyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal decomposition products of dicyclohexyl disulfide, and how do they form?
A2: Research indicates that upon heating, this compound can undergo thermal decomposition, yielding various products like dicyclohexyl sulfide, cyclohexanethiol, and cyclohexyl cyclohexenyl sulfide. [] This decomposition likely occurs via a radical mechanism, initiated by the homolytic cleavage of the sulfur-sulfur bond in this compound. [] The resulting sulfur radicals can then abstract hydrogen atoms or add to double bonds present in the reaction mixture, leading to the observed product distribution.
Q2: How does this compound interact with metal complexes containing chromium or molybdenum?
A3: this compound acts as a sulfur source in reactions with specific chromium and molybdenum complexes. [] For instance, it reacts with [CpCr(CO)3]2 to form the bridged complex [CpCr(CO)2]2S, ultimately leading to the formation of a cubane-like cluster, Cp4Cr4S4, after prolonged thermolysis. [] Similar reactivity is observed with molybdenum complexes, resulting in a range of thiolate-bridged dinuclear complexes. [] These reactions highlight the ability of this compound to act as a precursor for assembling polynuclear metal complexes with potential applications in catalysis and materials science.
Q3: What spectroscopic techniques are typically employed to characterize this compound and its reaction products?
A4: A combination of spectroscopic methods is commonly used to characterize this compound and its derivatives. These include Infrared (IR) spectroscopy, which provides information about functional groups present in the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P), offering insights into the structure and connectivity of atoms within the molecule. [] Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are employed to determine the molecular weight and purity of the compounds. [] Single-crystal X-ray diffraction is used when applicable to elucidate the three-dimensional structure of crystalline products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

